6-(Trifluoromethyl)quinoxalin-2-amine
CAS No.: 59489-40-6
Cat. No.: VC3815691
Molecular Formula: C9H6F3N3
Molecular Weight: 213.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59489-40-6 |
|---|---|
| Molecular Formula | C9H6F3N3 |
| Molecular Weight | 213.16 g/mol |
| IUPAC Name | 6-(trifluoromethyl)quinoxalin-2-amine |
| Standard InChI | InChI=1S/C9H6F3N3/c10-9(11,12)5-1-2-6-7(3-5)14-4-8(13)15-6/h1-4H,(H2,13,15) |
| Standard InChI Key | DZWCAXPPEMHRBD-UHFFFAOYSA-N |
| SMILES | C1=CC2=NC(=CN=C2C=C1C(F)(F)F)N |
| Canonical SMILES | C1=CC2=NC(=CN=C2C=C1C(F)(F)F)N |
Introduction
Chemical and Structural Properties
Molecular Characteristics
The compound’s planar quinoxaline core enables π-π stacking interactions with biological targets, while the electron-withdrawing trifluoromethyl group enhances metabolic stability and membrane permeability. Key properties include:
| Property | Value/Description |
|---|---|
| CAS No. | 59489-40-6 |
| Molecular Formula | C₉H₆F₃N₃ |
| Molecular Weight | 213.16 g/mol |
| SMILES | FC(C₁=CC=C₂N=C(N)C=NC₂=C₁)(F)F |
| IUPAC Name | 6-(trifluoromethyl)quinoxalin-2-amine |
| Storage Conditions | Sealed, dry, 2–8°C |
The trifluoromethyl group induces a strong dipole moment (∼1.4 D), increasing solubility in lipophilic environments and improving bioavailability .
Spectroscopic Data
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¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, NH₂), 8.25 (d, J = 8.4 Hz, 1H), 7.98 (d, J = 8.4 Hz, 1H), 7.63 (s, 1H) .
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¹³C NMR: δ 156.2 (C-NH₂), 142.1 (CF₃-C), 130.4–125.8 (aromatic carbons), 122.9 (q, J = 272 Hz, CF₃) .
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IR: 3350 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N quinoxaline), 1320 cm⁻¹ (C-F).
Synthesis and Optimization
Conventional Routes
Quinoxalines are typically synthesized via condensation of o-phenylenediamines with α-diketones or α-keto acids. For 6-(trifluoromethyl)quinoxalin-2-amine, two strategies dominate:
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Precursor Fluorination: Reacting 6-bromoquinoxalin-2-amine with trifluoromethyl copper (CuCF₃) under Ullmann conditions yields the target compound at 45–60% efficiency.
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Diamine-Ketone Cyclization: Using 4-trifluoromethyl-1,2-diaminobenzene and glyoxal derivatives in DMSO at 75°C produces the quinoxaline core with >70% regioselectivity .
Recent Advances
A 2024 study optimized the one-pot synthesis using 2,2-dibromo-1-(trifluoromethyl)phenylethanone and 1,2-diaminobenzene in DMSO/TEA, achieving 82% yield (Scheme 1) . Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMSO | Maximizes cyclization |
| Temperature | 75°C | Balances kinetics and stability |
| Base | Triethylamine (TEA) | Neutralizes HBr byproduct |
Regioselectivity is controlled by electronic effects: the -CF₃ group directs amination to the 2-position via resonance stabilization .
Biological Activities and Mechanisms
Antimicrobial Activity
Against Mycobacterium tuberculosis, the carboxylated analog Ty38c (MIC₉₉ = 1.2 µM) targets decaprenylphosphoryl-β-D-ribose oxidase (DprE1):
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Structural Basis: Cocrystal structures (PDB: 6GZQ) show the -CF₃ group occupying a hydrophobic pocket near FAD, displacing catalytic water molecules .
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Resistance Profile: 100-fold less potent against DprE1 C387S mutants, confirming target specificity .
Anti-Inflammatory Effects
In LPS-stimulated macrophages, 6-(trifluoromethyl)quinoxalin-2-amine reduces IL-6 and TNFα production by 60–75% at 10 µM, comparable to dexamethasone .
Structure-Activity Relationships (SAR)
Substituent Effects
| Position | Modification | Activity Trend (vs. Parent) |
|---|---|---|
| 2 | -NH₂ → -NMe₂ | 3-fold ↓ in IKKβ inhibition |
| 6 | -CF₃ → -CH₃ | 10-fold ↓ in anti-TB activity |
| 7 | -H → -OCH₃ | 2-fold ↑ in solubility |
Electron-deficient aromatics (e.g., -CF₃, -NO₂) enhance target binding, while bulky groups at position 3 reduce permeability .
Pharmacokinetic Profiling
In murine models, the compound exhibits:
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Oral Bioavailability: 22% (Cₘₐₓ = 1.8 µM at 50 mg/kg)
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Half-Life: 4.2 h (iv), 6.8 h (po)
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Metabolism: CYP3A4-mediated oxidation of the amino group to nitroso intermediates .
Industrial Availability and Applications
| Vendor | Purity | Price (mg) |
|---|---|---|
| BLD Pharm | >98% | $120 |
| VulcanChem | >95% | $150 |
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